molecular formula C15H10F5NO B4543128 N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4543128
M. Wt: 315.24 g/mol
InChI Key: KZGPNCNEEDHINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C15H10F5NO and its molecular weight is 315.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.06825475 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Researchers synthesized and characterized novel aromatic polyimides using diamines and dianhydrides through one or two-step polymerization reactions. These polymers, with inherent viscosities ranging from 0.62 to 0.97 dl/g, were found to be soluble in organic solvents such as DMSO, DMF, DMAc, and m-cresol. Their degradation temperatures ranged from 240°C to 550°C in nitrogen, indicating their thermal stability. This research demonstrates the potential of using similar fluorinated benzamide compounds in the synthesis of new polyimides with desirable thermal and solubility properties (Butt et al., 2005).

Development of High Sensitive Biosensors

A study described the development of a high-sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. The research highlights the potential of fluorinated benzamide compounds in enhancing the sensitivity and specificity of biosensors for detecting biomolecules. This could pave the way for using N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide in similar biosensor applications (Karimi-Maleh et al., 2014).

Enhanced Catalytic Activity in Ethene Oligomerization

Research on pentafluorobenzamidinate ligands and their vanadium(III) derivatives showed considerable activity in catalytic ethene oligomerization. This suggests that fluorinated benzamide compounds might play a significant role in developing new catalysts for polymerization reactions, offering enhanced activity and potentially unique selectivity profiles (Brussee et al., 2000).

Selective Extraction of Metal Ions

A study on the solvent extraction of UO2^2+ by a novel ligand in 1-(trifluoromethyl)-3-nitrobenzene showed high efficiency and selectivity towards UO2^2+ over lanthanides. This research illustrates the potential of fluorinated benzamide derivatives in the selective extraction and separation of metal ions, which is crucial for waste management and resource recovery in nuclear and environmental applications (Zhang et al., 2016).

Properties

IUPAC Name

N-(3-ethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO/c1-2-7-4-3-5-8(6-7)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGPNCNEEDHINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.